molecular formula C14H15NO3 B4452886 N-(3-ethoxybenzyl)-2-furamide

N-(3-ethoxybenzyl)-2-furamide

Cat. No.: B4452886
M. Wt: 245.27 g/mol
InChI Key: SLMCHVDJLBUFAK-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-2-furamide is a synthetic organic compound characterized by a 2-furamide (furan-2-carboxamide) backbone linked to a 3-ethoxybenzyl group. The ethoxy substituent on the benzyl ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-17-12-6-3-5-11(9-12)10-15-14(16)13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMCHVDJLBUFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3-Methoxybenzyl)-2-furamide Derivatives

highlights N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF), which features a methoxy-substituted benzyl group. NMDPEF exhibits potent quinone oxidoreductase 2 (QR2) inhibition and antidote activity against paraquat toxicity .

N-(Benzoylphenyl)-2-furamide Derivatives

and describe N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide derivatives (e.g., 3a, 3b), where the benzyl group is replaced with a benzoylphenyl moiety. These compounds demonstrated anti-hyperlipidemic activity, reducing plasma cholesterol and triglycerides in murine models.

Hydantoinyl-Furamide Hybrids

reports 5-phenyl-N-(3-arylmethylhydantoinyl)-2-furamide , which combines a hydantoin ring with the 2-furamide scaffold. This hybrid inhibited mitochondrial permeability transition (MPT) at 50 μM, comparable to cyclosporin A (CsA) at 5 μM. The hydantoin moiety introduces hydrogen-bonding capabilities absent in N-(3-ethoxybenzyl)-2-furamide, suggesting divergent biological targets .

Functional Group Modifications: Amide vs. Nitrile

compares 2-furonitrile with 2-cyanopyridine in dimethyl carbonate (DMC) synthesis. While 2-furonitrile showed lower adsorption strength on CeO2 than 2-cyanopyridine, it maintained comparable DMC selectivity. The amide group in this compound may exhibit similar stability challenges, as methanolysis of 2-furamide is thermodynamically less favorable than picolinamide (ΔG = −15.2 vs. −22.1 kcal/mol) .

Pharmacological and Physicochemical Properties

Anti-Hyperlipidemic Activity

N-(Benzoylphenyl)-2-furamide derivatives reduced Triton WR-1339-induced hyperlipidemia in mice:

Compound TC Reduction (%) TG Reduction (%) HDL-C Increase (%)
3a (para-subst.) 38.2 45.6 22.1
3b (meta-subst.) 29.8 33.4 18.7

Data from .

Stability and Reactivity

Methanolysis studies () suggest that 2-furamides are less stable than picolinamides. However, the 3-ethoxybenzyl group’s steric bulk could mitigate degradation, enhancing metabolic stability in vivo.

Structural-Activity Relationship (SAR) Trends

  • Electron-Donating Groups : Methoxy/ethoxy substituents improve binding to oxidoreductases (e.g., QR2) but may reduce metabolic stability .
  • Polar Substituents : Hydroxyl groups enhance solubility but limit blood-brain barrier penetration, as seen in anti-hyperlipidemic analogs .
  • Hybrid Scaffolds : Incorporation of heterocycles (e.g., hydantoin) diversifies biological targets but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ethoxybenzyl)-2-furamide
Reactant of Route 2
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N-(3-ethoxybenzyl)-2-furamide

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